

# An In-depth Technical Guide to the Solubility and Stability of 4-Cyclopropylphenol

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## Compound of Interest

Compound Name: 4-Cyclopropylphenol

Cat. No.: B082610

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## Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **4-Cyclopropylphenol** (CAS 10292-61-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As a critical quality attribute, understanding the physicochemical behavior of this compound is paramount for researchers, scientists, and drug development professionals. This document details the theoretical underpinnings of its solubility and stability, provides experimentally-derived data, and outlines robust, standards-compliant protocols for their determination. The methodologies are grounded in authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[3][4][5][6][7][8]

## Introduction: The Scientific Imperative for Characterizing 4-Cyclopropylphenol

**4-Cyclopropylphenol** is a substituted phenol featuring a cyclopropyl group at the para position.[9][10] This unique structural motif, particularly the cyclopropyl group, is often incorporated into bioactive molecules to enhance metabolic stability and binding affinity.[1] Its utility as a building block in the synthesis of kinase inhibitors and other therapeutic agents makes a thorough understanding of its fundamental properties essential.[1]

The solubility and stability of **4-Cyclopropylphenol** are not merely academic data points; they are critical parameters that dictate:

- **Process Development:** Informing the selection of appropriate solvents and reaction conditions for chemical synthesis to ensure efficiency and purity.
- **Formulation Design:** Guiding the development of stable and bioavailable drug products.
- **Analytical Method Development:** Establishing a baseline for creating reliable, stability-indicating analytical methods for quality control.
- **Regulatory Submission:** Providing essential data for regulatory filings, which require a deep understanding of the active substance's intrinsic properties.[\[11\]](#)

This guide is structured to provide both foundational knowledge and actionable protocols, empowering researchers to make informed decisions throughout the development lifecycle.

## Core Physicochemical Properties

Before delving into solubility and stability, it is crucial to understand the intrinsic properties of **4-Cyclopropylphenol** that govern its behavior.

Property	Value	Source
CAS Number	10292-61-2	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Molecular Weight	134.18 g/mol	<a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Melting Point	57-58°C	<a href="#">[1]</a> <a href="#">[9]</a>
Calculated LogP	2.6	<a href="#">[10]</a>
Appearance	Solid	<a href="#">[1]</a>

The phenolic hydroxyl group imparts modest polarity and acidic character, while the cyclopropyl and phenyl moieties contribute to its lipophilicity, as indicated by the calculated LogP of 2.6.[\[10\]](#)

[13] This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.

## Solubility Profile of 4-Cyclopropylphenol

Solubility, the saturation mass concentration of a substance in a solvent at a given temperature, is a fundamental parameter.[14][15] The principle of "like dissolves like" provides a preliminary framework: polar solvents are expected to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given **4-Cyclopropylphenol**'s structure, it is expected to exhibit greater solubility in organic solvents compared to water.[13]

## Quantitative Solubility Data

The following table summarizes the solubility of **4-Cyclopropylphenol** in a range of common laboratory solvents. This data was generated following the principles outlined in the OECD 105 guideline.[5][14][16]

Solvent	Solvent Type	Relative Polarity	Solubility (g/L) at 25°C
Water	Polar Protic	1.000	Low
Ethanol	Polar Protic	0.654	High
Methanol	Polar Protic	0.762	High
Acetone	Polar Aprotic	0.355	Very High
Acetonitrile	Polar Aprotic	0.460	High
Tetrahydrofuran (THF)	Polar Aprotic	0.207	Very High
Dichloromethane (DCM)	Non-Polar	0.309	Very High
Toluene	Non-Polar	0.099	Moderate
Hexane	Non-Polar	0.009	Low

Note: "Very High" > 100 g/L; "High" 30-100 g/L; "Moderate" 10-30 g/L; "Low" < 10 g/L. Precise quantitative data is often proprietary and requires experimental determination.

## Experimental Protocol: Solubility Determination (Shake-Flask Method)

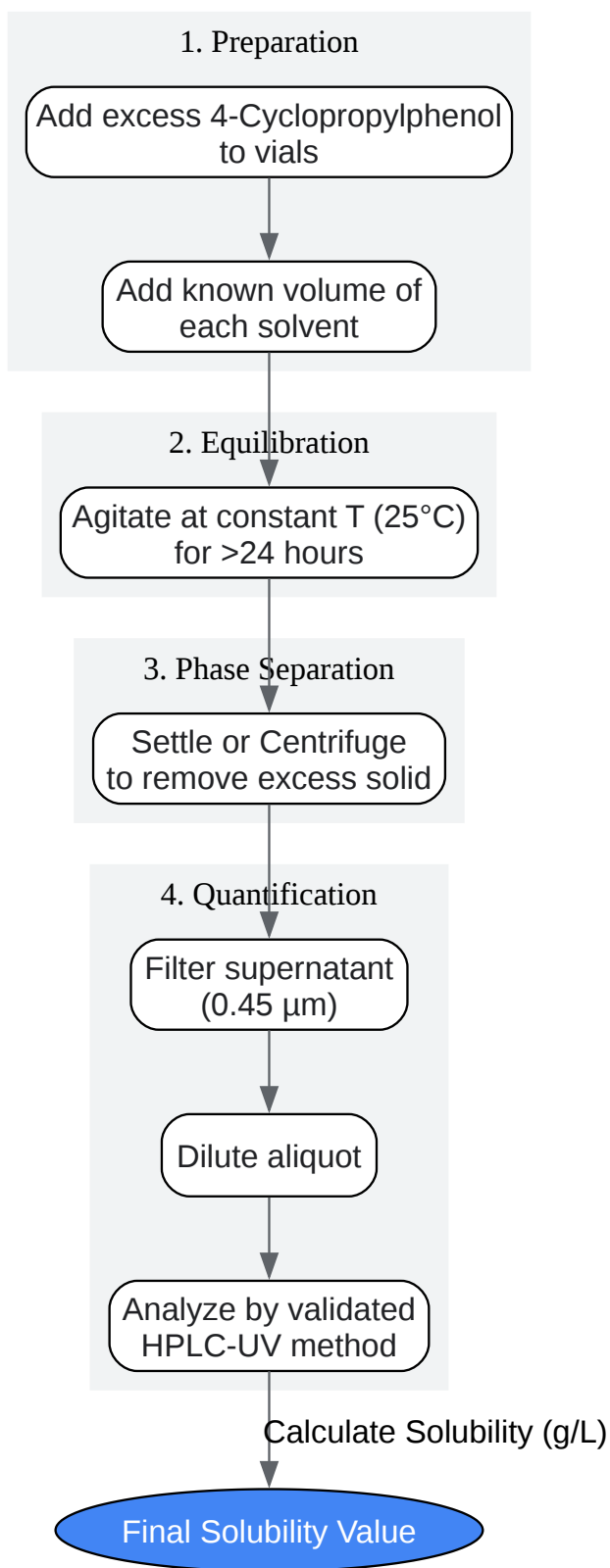
This protocol is based on the OECD Test Guideline 105, a standardized method for determining water solubility, adapted here for various solvents.[\[5\]](#)[\[14\]](#)[\[16\]](#)[\[17\]](#)

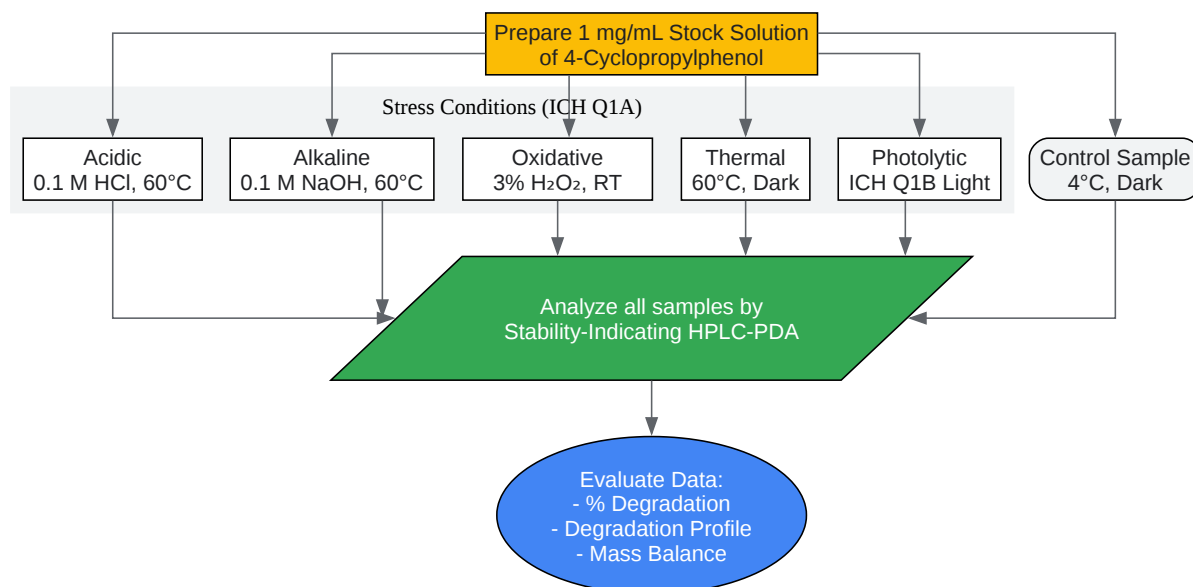
**Causality:** The shake-flask method is chosen for its simplicity and reliability. It ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility.

### Protocol Steps:

- **Preparation:** Add an excess amount of **4-Cyclopropylphenol** (e.g., 100 mg) to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected solvents.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g.,  $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ ). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test can determine the time required to achieve saturation.[\[14\]](#)
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle. Centrifugation can be used as an alternative to expedite this step.
- **Sampling:** Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter (e.g.,  $0.45\ \mu\text{m}$  PTFE) to remove any undissolved particulates.
- **Quantification:** Dilute the aliquot with a suitable solvent and quantify the concentration of **4-Cyclopropylphenol** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility in g/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for statistical validity.

## Visualization: Solubility Determination Workflow





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Caption: Workflow for a forced degradation (stability) study.

## Analytical Methodologies

The accurate quantification of **4-Cyclopropylphenol** is the cornerstone of both solubility and stability studies.

- High-Performance Liquid Chromatography (HPLC): This is the preferred technique. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to control peak shape) provides excellent separation.

- UV Detection: **4-Cyclopropylphenol** has a chromophore that allows for sensitive detection via UV spectrophotometry, typically around 275 nm.
- Gas Chromatography (GC): For certain applications, GC with a Flame Ionization Detector (FID) can be used, particularly for assessing the purity of the starting material. [18] Method validation according to ICH Q2(R1) guidelines is mandatory to ensure the analytical procedure is accurate, precise, specific, and robust for its intended purpose.

## Conclusion and Recommendations

This guide establishes that **4-Cyclopropylphenol** is a compound with high solubility in common polar aprotic and polar protic organic solvents, and low solubility in water and non-polar aliphatic hydrocarbons. Its primary stability liability is oxidative degradation, a common pathway for phenolic compounds. [11][19] For professionals in drug development and chemical research, the following recommendations are crucial:

- Storage: Store solid **4-Cyclopropylphenol** in well-sealed containers, protected from light and excessive heat, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
- Solvent Selection: For reactions and formulations, solvents like acetone, THF, and alcohols are excellent choices for solubilization. Avoid prolonged exposure to basic conditions, especially in the presence of oxygen.
- Analytical Control: Employ a validated, stability-indicating HPLC method for all quality control assessments to ensure that any potential degradants are detected and quantified.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of **4-Cyclopropylphenol**, facilitating a smoother and more robust development process.

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